molecular formula C13H15N3O B2881302 4-(Piperidin-3-yloxy)quinazoline CAS No. 1455595-68-2

4-(Piperidin-3-yloxy)quinazoline

Cat. No. B2881302
CAS RN: 1455595-68-2
M. Wt: 229.283
InChI Key: JEIMDIJUXZVAGA-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yloxy)quinazoline is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings . Quinazoline derivatives have drawn attention due to their significant biological activities . They are known for their wide range of biological properties and many quinazoline derivatives are approved for antitumor clinical use .


Synthesis Analysis

The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives have been studied for their chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .

Mechanism of Action

Target of Action

4-(Piperidin-3-yloxy)quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been found to inhibit chromatin-associated proteins in histones . They have also shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Mode of Action

The mode of action of 4-(Piperidin-3-yloxy)quinazoline involves interaction with its targets leading to changes in cellular processes. For instance, certain quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system . These compounds decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

The biochemical pathways affected by 4-(Piperidin-3-yloxy)quinazoline are likely related to its targets. For example, quinazoline derivatives have been found to inhibit the quorum sensing system in Pseudomonas aeruginosa, affecting the formation of biofilms . They also inhibit chromatin-associated proteins in histones, which could affect gene expression and other cellular processes .

Pharmacokinetics

A study on two structurally similar quinazoline derivatives, s1 and s2, found that they were widely distributed and found in high concentrations in liver and kidney tissues . A small proportion of these compounds could cross the blood-brain barrier and be distributed in the brain .

Result of Action

The result of the action of 4-(Piperidin-3-yloxy)quinazoline at the molecular and cellular level would depend on its specific targets and mode of action. For instance, inhibition of biofilm formation in Pseudomonas aeruginosa could lead to decreased virulence of this bacterium . Inhibition of chromatin-associated proteins in histones could affect gene expression and cellular processes .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests a promising future direction in the field of medicinal chemistry for the treatment of various diseases .

properties

IUPAC Name

4-piperidin-3-yloxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMDIJUXZVAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yloxy)quinazoline

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